Febuxostat 2-Butyl Isomer Ethyl Ester is a derivative of febuxostat, which is a non-purine selective inhibitor of xanthine oxidase. This compound is primarily utilized in the management of hyperuricemia, particularly in patients suffering from gout, by effectively reducing the production of uric acid in the body. The compound's structure and modifications may confer distinct pharmacokinetic and pharmacodynamic properties compared to other xanthine oxidase inhibitors, making it a subject of interest in both medicinal chemistry and pharmaceutical development.
Febuxostat 2-Butyl Isomer Ethyl Ester falls under the category of thiazole derivatives, which are known for their various biological activities. It is classified as an xanthine oxidase inhibitor, similar to other compounds like allopurinol and topiroxostat. The compound is synthesized from starting materials such as 4-hydroxybenzonitrile and thioacetamide, leading to its unique structural characteristics that distinguish it from other related compounds.
The synthesis of Febuxostat 2-Butyl Isomer Ethyl Ester involves multiple steps:
Industrial production typically optimizes these synthetic routes to enhance yield and purity, employing advanced purification techniques and stringent quality control measures to minimize impurities.
The molecular formula of Febuxostat 2-Butyl Isomer Ethyl Ester is , with a molecular weight of approximately . The structure includes a thiazole ring, hydroxyl groups, and an ester functional group, which contribute to its biological activity.
Febuxostat 2-Butyl Isomer Ethyl Ester can undergo several chemical reactions:
Febuxostat 2-Butyl Isomer Ethyl Ester acts by selectively inhibiting xanthine oxidase, an enzyme responsible for converting hypoxanthine to xanthine and subsequently to uric acid. By inhibiting this enzyme, the compound effectively reduces uric acid production, leading to lower serum urate levels. This mechanism is crucial for managing conditions like gout, where elevated uric acid levels can lead to painful joint inflammation.
Relevant data regarding these properties aids in understanding how this compound behaves under different conditions, which is essential for its application in pharmaceuticals.
Febuxostat 2-Butyl Isomer Ethyl Ester has several applications:
This compound's unique properties make it valuable for ongoing research into effective treatments for hyperuricemia and gout, highlighting its significance in both medicinal chemistry and clinical applications.
The development of synthetic pathways for thiazole-based xanthine oxidase inhibitors (XOIs) like febuxostat reflects a continuous effort to overcome limitations of early purine analogs. Initial routes to febuxostat and its structural analogs relied on multi-step sequences starting from phenolic precursors, often involving hazardous reagents and low-yielding transformations. A prominent early approach utilized 3-nitro-4-hydroxybenzaldehyde as the starting material, proceeding through seven steps including cyanidation with toxic potassium cyanide or hydrocyanic acid [4]. This method not only presented significant safety challenges for industrial production but also generated problematic impurities that complicated purification [4] [10].
A significant advancement emerged with the introduction of transition metal-catalyzed C-H arylation for constructing the critical thiazole-aryl bond. Researchers discovered that palladium catalysts, particularly Pd(OAc)₂ with di-tert-butyl(cyclohexyl)phosphine (t-Bu₂PCy) as a ligand, achieved superior yields (91%) compared to nickel, copper, cobalt, or iron catalysts for coupling ethyl 4-methylthiazole-5-carboxylate with functionalized aryl halides [1]. This method represented a substantial improvement over earlier coupling strategies, which suffered from modest yields and the formation of thiazole dimers impacting final API purity [1]. Concurrently, alternative routes explored formylation strategies using hexamethylenetetramine (Duff reaction) in acids like trifluoroacetic acid or polyphosphoric acid to install the aldehyde group at the ortho position relative to the phenolic hydroxyl, a precursor to the cyano group [4] [10]. However, these methods often involved tedious workup procedures and corrosive conditions.
Table 1: Evolution of Key Synthetic Strategies for Thiazole-Based XOI Intermediates
Strategy | Key Reagents/Conditions | Advantages | Limitations | Primary Source |
---|---|---|---|---|
Classical Cyanidation | KCN/HCN, 7 steps from phenolic aldehyde | Established route | High toxicity, impurity generation, low yields | [4] |
Metal-Catalyzed Arylation | Pd(OAc)₂/t-Bu₂PCy ligand, 140°C, additive (e.g., isobutyric acid) | High yield (91%), fewer steps, scalable | Requires Pd residue control, specialized ligands | [1] |
Formylation (Duff Rxn) | Hexamine, TFA or PPA, 100°C | Avoids cyanide use | Corrosive acids, difficult workup, byproducts | [4] [10] |
Oxime Dehydration | NH₂OH·HCl, HCOONa, HCOOH, reflux | Direct conversion aldehyde to nitrile | Requires formic acid, oxime impurity risk | [6] [10] |
The drive to eliminate cyanide reagents led to the adoption of oxime dehydration pathways. Here, an aldehyde intermediate (e.g., ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate) was converted to the nitrile via its oxime using hydroxylamine hydrochloride and a dehydrating agent like formic acid or sodium formate [6] [10]. While safer than cyanide, this method introduced challenges related to controlling oxime intermediate formation and required careful optimization to prevent residual oxime impurities in the final nitrile product [8]. These evolving methodologies provided the foundational chemistry enabling the targeted synthesis of specific isomers like the 2-butyl isomer ethyl ester.
The synthesis of the specific isomer Febuxostat 2-Butyl Isomer Ethyl Ester (ethyl 2-(4-(sec-butoxy)-3-cyanophenyl)-4-methylthiazole-5-carboxylate, CAS 2375033-35-3) leverages the core methodologies developed for febuxostat but critically involves the intentional introduction of the sec-butoxy group instead of the isobutoxy group found in the active pharmaceutical ingredient (API). Its synthesis typically follows a sequence parallel to febuxostat ethyl ester production, with the alkylation step being the key divergence point determining isomer formation [7] [8].
Table 2: Optimized Reaction Parameters for Key Steps in 2-Butyl Isomer Synthesis
Synthetic Step | Optimized Conditions | Key Parameters | Yield Range | Primary Source |
---|---|---|---|---|
Ortho-Formylation | Hexamine, Methanesulfonic Acid (MSA), 70-80°C, 10-12 h | MSA enables easy water workup; Solvent = Reaction Medium | 85-92% | [10] |
Oxime Dehydration | NH₂OH·HCl, HCOONa, HCOOH, Reflux, 7-12 h | Stoichiometric control (NH₂OH·HCl: Aldehyde ~1.2:1); Dehydration efficiency | 80-88% | [6] [10] |
O-Alkylation (Isomer Key) | sec-C₄H₉Br, K₂CO₃ (anhydrous), DMF, 70-80°C, 7-8 h | Alkyl halide purity (sec-butyl); Strict anhydrous conditions; Base excess (2-3 eq) | 75-82% | [7] [8] |
Selective Ester Hydrolysis | Ba(OH)₂·8H₂O, THF/MeOH/H₂O, 45-50°C, 1-2 h (If acid needed) | Prevents -CN hydrolysis to -CONH₂; Controlled temperature & time | 90-95% (if appl) | [10] |
Process optimization studies revealed that additives play crucial roles in metal-catalyzed steps if used earlier in the sequence (e.g., for aryl-thiazole coupling). For example, in Pd-catalyzed couplings relevant to core synthesis, isobutyric acid significantly improved conversion, while Cu(I) salts (e.g., CuBr·SMe₂) suppressed dimerization side products by acting as Lewis acids modulating the thiazole's electron density [1]. Minimizing residual metal catalysts, particularly Pd, is critical for final API quality, requiring stringent controls to levels below 10 ppm [1].
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.:
CAS No.: 25309-44-8